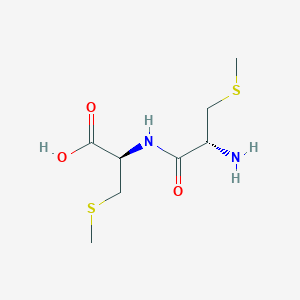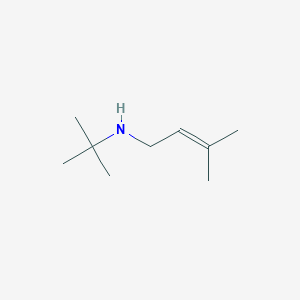
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one is a cyclic ketone with a unique structure that includes a cyclopentene ring substituted with a propynyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the condensation of a suitable cyclopentenone precursor with a propynyl group. This can be done using reagents such as alkynes and appropriate catalysts under controlled conditions . Another method involves the use of the Nazarov cyclization reaction, which converts divinyl ketones into cyclopentenones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
科学的研究の応用
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one has several applications in scientific research:
作用機序
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes . The specific pathways involved depend on the context of its use, such as its role in antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Chloroprallethrin: A carboxylic ester with a similar cyclopentene structure but different substituents.
2-Cyclopenten-1-one: A simpler cyclopentenone without the propynyl group.
4-Hydroxy-3-methyl-2-(prop-1-yn-1-yl)cyclopent-2-en-1-one: A hydroxylated derivative with similar structural features.
Uniqueness
This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
60033-26-3 |
|---|---|
分子式 |
C8H8O |
分子量 |
120.15 g/mol |
IUPAC名 |
2-prop-2-ynylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H8O/c1-2-4-7-5-3-6-8(7)9/h1,5H,3-4,6H2 |
InChIキー |
PLBAGYQZYBEBJG-UHFFFAOYSA-N |
正規SMILES |
C#CCC1=CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



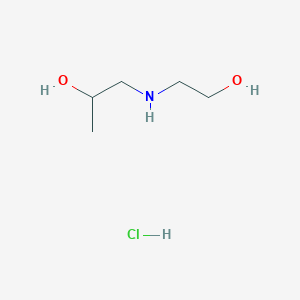
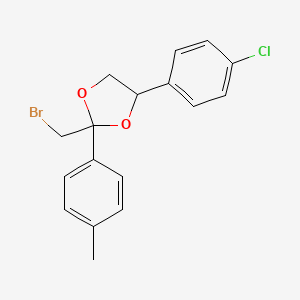
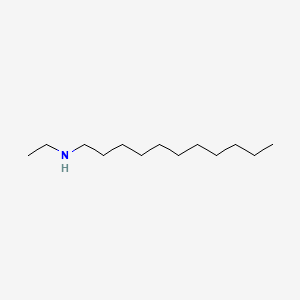
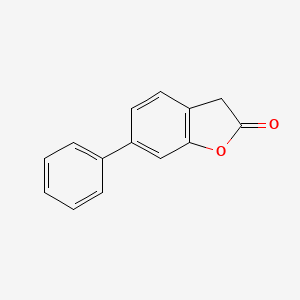
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
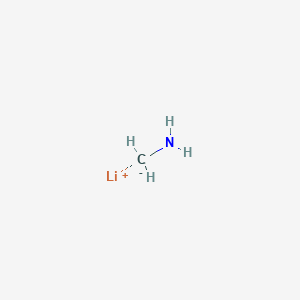
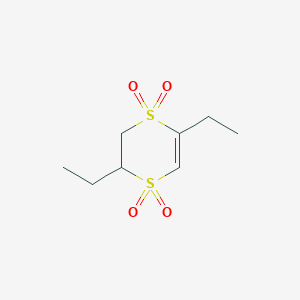


![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
